n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide
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Overview
Description
n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide: is an organic compound that belongs to the class of acrylamides Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(hydroxymethyl)aniline and 3-methoxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 3-(hydroxymethyl)aniline and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired acrylamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of n-(3-(Carboxyphenyl)-3-(3-methoxyphenyl)acrylamide.
Reduction: Formation of n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)ethylamine.
Substitution: Formation of n-(3-(Hydroxymethyl)phenyl)-3-(3-hydroxyphenyl)acrylamide.
Scientific Research Applications
n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Polymerization: In polymer chemistry, the acrylamide moiety can undergo radical polymerization to form long polymer chains.
Comparison with Similar Compounds
Similar Compounds
n-(3-(Hydroxymethyl)phenyl)acrylamide: Lacks the methoxy group, which may affect its reactivity and applications.
n-(3-(Methoxyphenyl)acrylamide: Lacks the hydroxymethyl group, which may influence its solubility and biological activity.
Uniqueness
n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide:
Properties
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-16-7-3-4-13(11-16)8-9-17(20)18-15-6-2-5-14(10-15)12-19/h2-11,19H,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWYMDXAVBXOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)NC2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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